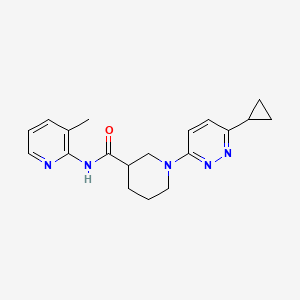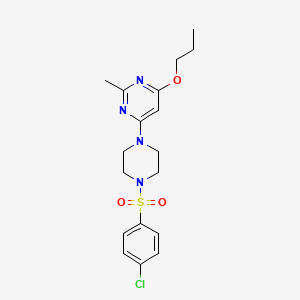
1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol is a chemical compound with the molecular formula C8H7F4NO . It has a molecular weight of 209.14 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,1,1-Trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol such as melting point, boiling point, and density are not available in the retrieved data .Applications De Recherche Scientifique
Synthesis and Reactivity
Fluorine-Containing Nitro Alcohols and Ethers : The compound has been utilized in the synthesis of fluorine-containing nitro alcohols and ethers through condensation reactions (Knunyants, German, & Rozhkov, 1964). This suggests its role in creating new fluorinated compounds with potential applications in various chemical processes.
Formation of N-Fluoroquinuclidinium Salts : It has been involved in the synthesis of N-fluoroquinuclidinium salts, indicating its utility in creating compounds with potential electrophilic fluorination capabilities (Banks & Besheesh, 1996).
Chemical Properties and Reactions
Reactions with Amines and Amino Alcohols : It reacts with amines and amino alcohols to produce N-substituted α-trifluoromethyl β-nitro amines, leading to the synthesis of various fluorine-containing compounds (Korotaev et al., 2009).
Application in Luminescence Studies : Its derivatives have been used in the study of NIR-luminescence of ytterbium(III) beta-diketonate complexes, demonstrating its utility in photoluminescence research (Martín‐Ramos et al., 2013).
Catalysis and Synthesis
Catalytic Applications : It has been used in the synthesis of novel fluorine-containing compounds, indicating its potential as a catalyst or reagent in organic synthesis processes (Axthammer, Klapötke, & Krumm, 2016).
Formation of Nickel(II) Complexes : Its derivatives have been instrumental in the formation of Nickel(II) complexes, which are useful in catalysis and chemical synthesis (Kerbib et al., 2020).
Safety and Hazards
Orientations Futures
The future directions for the study and application of this compound would depend on its properties and potential uses. Given the unique properties of trifluoromethyl-containing compounds, it could be of interest in various fields such as medicinal chemistry, materials science, and synthetic chemistry .
Propriétés
IUPAC Name |
1,1,1-trifluoro-2-(2-fluoropyridin-3-yl)-3-nitropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4N2O3/c9-6-5(2-1-3-13-6)7(15,4-14(16)17)8(10,11)12/h1-3,15H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZCOIIHDQAOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)C(C[N+](=O)[O-])(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2759803.png)

![9-(2-fluorophenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2759806.png)
![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2759809.png)
![5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2759810.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 3-methoxybenzoate](/img/structure/B2759813.png)
![3-Nitro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2759814.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2759816.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2759817.png)
